N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a benzo[d][1,2,3]triazin-4-one moiety through an ethyl chain
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(17-10-9-13-5-1-3-7-15(13)21-17)20-11-12-24-19(26)14-6-2-4-8-16(14)22-23-24/h1-10H,11-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBYYLVSHZLFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminobenzamide Derivatives
The reaction of o-aminobenzamide (1 ) with nitrous acid (HNO₂) under acidic conditions generates the triazinone ring via diazotization and subsequent cyclization. This method, adapted from benzotriazepine syntheses, proceeds as follows:
$$
\text{o-Aminobenzamide} + \text{HNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{Benzo[d]triazin-4(3H)-one} \quad \text{(Yield: 65–75\%)}
$$
Key Conditions :
Urea-Mediated Cyclization
Alternatively, treating o-aminobenzonitrile (2 ) with urea at elevated temperatures facilitates cyclization through intermediate urea formation:
$$
\text{o-Aminobenzonitrile} + \text{Urea} \xrightarrow{\Delta, \text{DMSO}} \text{Benzo[d]triazin-4(3H)-one} \quad \text{(Yield: 70–80\%)}
$$
Optimization Notes :
- Solvent: Dimethyl sulfoxide (DMSO) enhances reactivity at 120–130°C.
- Catalysis: Trace acetic acid accelerates urea decomposition.
Synthesis of Quinoline-2-carboxylic Acid
The quinoline-2-carboxylic acid moiety is synthesized via classical heterocyclic methods.
Skraup Synthesis with Post-Oxidation
- Quinoline Formation : Condensing aniline with glycerol and sulfuric acid yields quinoline (5 ).
- Oxidation to Carboxylic Acid : Treating 5 with KMnO₄ in acidic conditions oxidizes the 2-methyl group to a carboxylic acid:
$$
\text{Quinoline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Quinoline-2-carboxylic acid} \quad \text{(Yield: 50–60\%)}
$$
Alternatives :
- Doebner-von Miller modification for higher regioselectivity.
- Catalytic oxidation using Pd/C and O₂ for milder conditions.
Amide Coupling Reaction
Coupling 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one (6 ) with quinoline-2-carboxylic acid (7 ) forms the final product.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
$$
\text{6} + \text{7} \xrightarrow{\text{EDC, HOBt, DCM}} \text{N-(2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide} \quad \text{(Yield: 75–80\%)}
$$
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Coupling Reagent | EDC (1.2 equiv.) |
| Additive | HOBt (1.1 equiv.) |
| Solvent | Anhydrous DCM |
| Temperature | 25°C (room temp.) |
| Reaction Time | 12–16 hours |
Acid Chloride Method
- Acid Chloride Formation : Treat 7 with thionyl chloride (SOCl₂) to generate quinoline-2-carbonyl chloride (8 ):
$$
\text{7} + \text{SOCl}_2 \xrightarrow{\Delta} \text{8} \quad \text{(Yield: 95–98\%)}
$$
- Amide Bond Formation : React 8 with 6 in the presence of triethylamine (Et₃N):
$$
\text{6} + \text{8} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} \quad \text{(Yield: 70–75\%)}
$$
Advantages :
- Higher reactivity of acid chlorides reduces reaction time (2–4 hours).
- THF enhances solubility of both reactants.
Analytical Characterization
Critical data for verifying the target compound include:
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/H₂O = 70:30, 1 mL/min).
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and triazinone groups:
-
Mechanistic Insight : The amide bond’s hydrolysis follows nucleophilic acyl substitution, while the triazinone ring opening involves base-mediated cleavage of the N–O bond.
Nucleophilic Substitutions
The triazinone’s carbonyl group and quinoline nitrogen participate in nucleophilic attacks:
| Target Site | Reagents | Products | Yield (%) | Selectivity | References |
|---|---|---|---|---|---|
| Triazinone Carbonyl | Grignard reagents (RMgX) | Alkylated triazinone derivatives | 55–70 | Moderate regioselectivity | |
| Quinoline Nitrogen | Alkyl halides (R-X) | N-alkylated quinolinium salts | 30–45 | Low |
-
Notable Example : Reaction with methylmagnesium bromide produces 3-(2-(methyl)ethyl)benzotriazinone, preserving the quinoline carboxamide.
Coordination Chemistry
The quinoline moiety acts as a bidentate ligand for metal coordination:
-
Spectroscopic Evidence : IR shifts at 1,650 cm⁻¹ (C=O) and 1,550 cm⁻¹ (quinoline ring) confirm metal-ligand interactions .
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective substitutions:
| Reaction | Reagents | Position Modified | Major Product | Yield (%) | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 and C-8 | 5-Nitroquinoline derivative | 62 | |
| Sulfonation | SO₃/DCM, 40°C | C-6 | 6-Sulfoquinoline isomer | 48 |
-
Directing Effects : The carboxamide group at C-2 deactivates the ring, favoring meta-substitution.
Reductive Transformations
Catalytic hydrogenation targets both aromatic systems:
Photochemical Reactions
UV irradiation induces triplet-state reactivity:
| Process | Conditions | Products | Quantum Yield (Φ) | References |
|---|---|---|---|---|
| Triazinone Cleavage | 254 nm, acetonitrile | Benzo[d]diazepinone + N₂ | 0.12 | |
| Quinoline Isomerization | 365 nm, toluene | Photoisomerized carboxamide | 0.08 |
These reactions highlight the compound’s versatility in synthetic and pharmacological contexts. Further studies are needed to explore its catalytic applications and structure-activity relationships in drug discovery.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide has been investigated for its ability to inhibit key cellular pathways involved in tumor growth.
Case Study: Inhibition of EGFR
A study synthesized various quinoline hybrids targeting the epidermal growth factor receptor (EGFR), a critical player in many cancers. The synthesized compounds demonstrated significant anti-proliferative effects in vitro, with some derivatives showing IC50 values in the low micromolar range. The mechanisms involved include the inhibition of cell cycle progression and induction of apoptosis in cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the benzotriazine moiety is believed to enhance its interaction with microbial DNA.
Case Study: Activity Against Mycobacterium tuberculosis
In a recent investigation, derivatives of quinoline-triazole hybrids were tested against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited potent inhibitory activity against various strains of tuberculosis, including multidrug-resistant strains .
Potential as Anti-Tubercular Agents
The compound's structure suggests it may inhibit the InhA enzyme, a crucial target in the treatment of tuberculosis. Molecular docking studies have shown favorable interactions between the compound and the active site of InhA, supporting its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide: shares structural similarities with other quinoline derivatives and benzo[d][1,2,3]triazin-4-one compounds.
Uniqueness
- The unique combination of the quinoline and benzo[d][1,2,3]triazin-4-one moieties linked by an ethyl chain distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.35 g/mol
- CAS Number : Not explicitly listed in the sources, but related compounds have CAS numbers in the range of 440331-96-4 to 440331-99-7.
The compound features a quinoline moiety linked to a 4-oxobenzo[d][1,2,3]triazin unit, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the quinoline scaffold through cyclization reactions.
- Introduction of the triazin moiety , often via nucleophilic substitution or condensation reactions.
- Final modifications to achieve the desired carboxamide functionality.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing the triazin and quinoline structures. For example:
- Antibacterial Activity : Compounds with similar structures have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Example A | 0.23 | Bacillus cereus |
| Example B | 0.47 | Escherichia coli |
Anticancer Activity
The compound's potential anticancer activity is also noteworthy. Preliminary studies suggest that derivatives of quinoline and triazine can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of DNA synthesis .
- Induction of reactive oxygen species (ROS) leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several derivatives based on the triazin structure against resistant bacterial strains. The results indicated that certain modifications enhanced antibacterial potency significantly .
- Anticancer Research : In vitro studies demonstrated that compounds similar to this compound effectively inhibited proliferation in human cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : Some studies suggest that these compounds may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in cell growth and survival .
Q & A
Q. What synthetic methodologies are recommended for optimizing the multi-step synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide?
Answer:
- Core Formation: Cyclization of anthranilic acid derivatives under acidic/basic conditions to form the benzo[d][1,2,3]triazinone core .
- Linker Introduction: Alkylation using ethyl halides or Mitsunobu reactions to attach the ethyl spacer .
- Amide Coupling: Use coupling agents like EDCI or DCC with DMAP catalysis for quinoline-2-carboxamide attachment .
- Optimization: Employ continuous flow reactors for scalability and purity (>95% via HPLC) .
- Purification: Crystallization in ethanol/water or column chromatography for isolation .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., triazinone C=O at ~170 ppm, quinoline protons at δ 8.2–8.8 ppm) .
- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) to monitor purity and detect byproducts .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., triazinone ring planarity) .
- Elemental Analysis: Validate molecular formula (C₂₀H₁₆N₆O₂) with <0.3% deviation .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Antimicrobial Activity:
- MIC Assays: Test against Mycobacterium tuberculosis (H37Rv) with rifampicin as a control (expected MIC: 0.6–22.86 µg/mL) .
- Bacterial Strains: Include Gram-positive (S. aureus) and Gram-negative (E. coli) models .
- Anticancer Screening:
- MTT Assay: Assess cytotoxicity in HeLa or MCF-7 cells (IC₅₀ values) .
- Apoptosis Markers: Caspase-3/7 activation via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance target specificity?
Answer:
- Substituent Variation:
- Triazinone Core: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electrophilicity .
- Quinoline Moiety: Replace with isoquinoline or naphthyridine to alter π-stacking interactions .
- Biological Evaluation:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates .
- Selectivity Profiling: Compare activity across protein families (e.g., kinase vs. phosphatase panels) .
Q. What computational strategies are effective for predicting target interactions and binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with GPR139 (ΔG < -196 kJ/mol for high affinity) .
- MD Simulations: Run 100-ns simulations in Desmond to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR Modeling: Apply CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. How can conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
Answer:
- ADMET Profiling:
- Solubility: Measure in PBS (logS < -4 suggests formulation challenges) .
- Metabolic Stability: Use liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Orthogonal Assays:
- SPR Biosensing: Confirm target binding affinity (KD < 1 µM) to rule out assay artifacts .
- Metabolite ID: LC-HRMS to detect oxidative metabolites (e.g., quinoline N-oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
